molecular formula C9H11Cl2N3 B11873265 2-Hydrazinylquinoline dihydrochloride

2-Hydrazinylquinoline dihydrochloride

Cat. No.: B11873265
M. Wt: 232.11 g/mol
InChI Key: FYFXUZRJDDDKKT-UHFFFAOYSA-N
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Description

2-Hydrazinylquinoline dihydrochloride is a chemical compound with the molecular formula C9H9N3·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylquinoline dihydrochloride can be synthesized through the reaction of quinoline with hydrazine hydrate. The reaction typically involves heating quinoline with an excess of hydrazine hydrate under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and reaction time, can be optimized to achieve a high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. Industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylquinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles to form substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, hydrazone derivatives, and other quinoline-based compounds .

Mechanism of Action

The mechanism of action of 2-Hydrazinylquinoline dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a derivatization agent by forming Schiff bases with carbonyl compounds, which enhances the detection and analysis of these compounds in biological samples. The formation of these derivatives allows for more accurate and sensitive analysis using techniques such as LC-MS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable derivatives with carbonyl compounds, making it particularly useful in analytical chemistry and metabolic studies. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

quinolin-2-ylhydrazine;dihydrochloride

InChI

InChI=1S/C9H9N3.2ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-6H,10H2,(H,11,12);2*1H

InChI Key

FYFXUZRJDDDKKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN.Cl.Cl

Origin of Product

United States

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